2H-1,2,4-Benzothiadiazine, 3-(3-nitrophenyl)-, 1,1-dioxide
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Overview
Description
2H-1,2,4-Benzothiadiazine, 3-(3-nitrophenyl)-, 1,1-dioxide is a chemical compound with the molecular formula C13H9N3O4S and a molecular weight of 303.298. This compound is part of the benzothiadiazine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzothiadiazine, 3-(3-nitrophenyl)-, 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of 2H-1,2,4-benzothiadiazine with a nitrophenyl group. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Benzothiadiazine, 3-(3-nitrophenyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can lead to different oxidized forms of the compound .
Scientific Research Applications
2H-1,2,4-Benzothiadiazine, 3-(3-nitrophenyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazine, 3-(3-nitrophenyl)-, 1,1-dioxide involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, influencing enzyme activity and protein interactions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: This compound is similar in structure but has different substituents, leading to different chemical properties and applications.
Other benzothiadiazine derivatives: Various derivatives with different substituents can have unique properties and applications.
Uniqueness
2H-1,2,4-Benzothiadiazine, 3-(3-nitrophenyl)-, 1,1-dioxide is unique due to its specific nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications .
Properties
CAS No. |
73676-88-7 |
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Molecular Formula |
C13H9N3O4S |
Molecular Weight |
303.30 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C13H9N3O4S/c17-16(18)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)21(19,20)15-13/h1-8H,(H,14,15) |
InChI Key |
OLNXOMLQDYVLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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